![molecular formula C21H15NO3 B2411699 N-(3-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide CAS No. 87485-34-5](/img/structure/B2411699.png)

N-(3-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

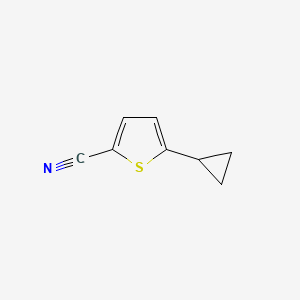

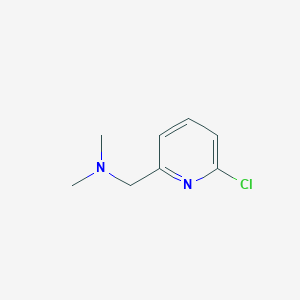

“N-(3-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide” is a chemical compound with the molecular formula C17H13NO3 . It is a derivative of chromene .

Synthesis Analysis

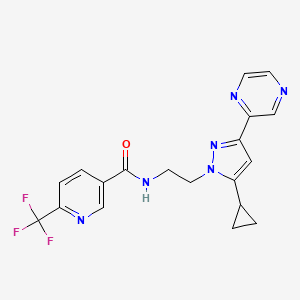

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides have been synthesized by the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of piperidine as a base .

Molecular Structure Analysis

The structural analyses revealed that the molecules are coumarin derivatives with a phenylamide substituent at position 3 of the coumarin ring .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, new 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives have been synthesized from the reaction of N-benzyl-2-cyanoacetamide with aromatic aldehydes and 2-naphthol in the presence of piperidine as a base .

Physical And Chemical Properties Analysis

The compound has a molecular formula of C17H13NO3 and an average mass of 279.290 Da .

Mechanism of Action

Target of Action

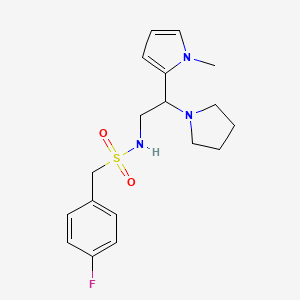

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

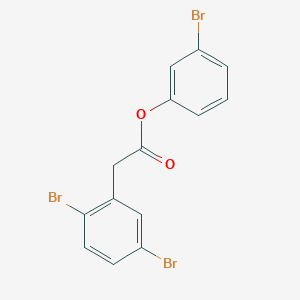

It’s worth noting that similar compounds have shown inhibitory effects on various enzymes . For instance, certain coumarin-3-carboxamide analogues have demonstrated the ability to inhibit pancreatic lipase (PL), a key enzyme involved in the digestion of dietary fats .

Biochemical Pathways

For example, indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Related compounds have shown potential to inhibit the growth of cancer cells . For instance, certain coumarin-3-carboxamide derivatives have demonstrated significant inhibitory effects on the growth of three marine algae and three bacteria .

Action Environment

For instance, a molecular dynamics study conducted on a coumarin-3-carboxamide analogue indicated that the protein-ligand complex was stable under dynamic conditions .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and applications. For instance, one study found that a similar compound exhibited strong antiproliferative activity and suggested that it may be a potent antitumor agent . Another compound with very low cytotoxicity demonstrated excellent fluorescence properties, which could be used as an effective fluorescence probe for biological imaging .

Biochemical Analysis

Biochemical Properties

3-oxo-N-(m-tolyl)-3H-benzo[f]chromene-2-carboxamide has been shown to inhibit pancreatic lipase (PL), an enzyme that plays a crucial role in fat digestion . This compound interacts with key active site amino acids of the enzyme, including Phe 77, Arg 256, and His 263 . The nature of these interactions is likely to involve hydrogen bonding and hydrophobic interactions, common in enzyme-ligand binding.

Cellular Effects

The effects of 3-oxo-N-(m-tolyl)-3H-benzo[f]chromene-2-carboxamide on cells are primarily related to its inhibitory activity against PL. By inhibiting PL, this compound can potentially influence lipid metabolism within cells, affecting processes such as lipid digestion and absorption .

Molecular Mechanism

The molecular mechanism of action of 3-oxo-N-(m-tolyl)-3H-benzo[f]chromene-2-carboxamide involves its binding to the active site of PL, leading to enzyme inhibition . This binding is likely to involve interactions with key active site residues, resulting in a change in the enzyme’s conformation and a decrease in its activity .

Temporal Effects in Laboratory Settings

Given its stability under dynamic conditions , it is reasonable to assume that its effects on PL inhibition would be consistent over time.

Metabolic Pathways

Given its inhibitory effect on PL, it is likely to be involved in lipid metabolism pathways .

properties

IUPAC Name |

N-(3-methylphenyl)-3-oxobenzo[f]chromene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3/c1-13-5-4-7-15(11-13)22-20(23)18-12-17-16-8-3-2-6-14(16)9-10-19(17)25-21(18)24/h2-12H,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSLZVJHSUBPPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-Bromophenyl)furan-2-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2411617.png)

![(S)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B2411620.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2411626.png)

![[3-(Dimethylamino)phenyl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2411633.png)

![N-(3,4-difluorophenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2411637.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2,5-dimethoxyanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2411638.png)